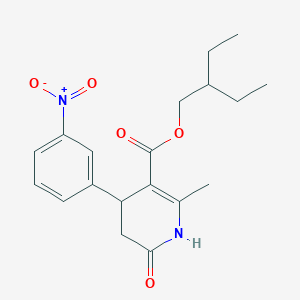![molecular formula C21H25NO4 B4750155 butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4750155.png)
butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate
描述
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate, commonly known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzoylphenylurea insecticides and is known to exhibit insecticidal and acaricidal properties. However, recent studies have demonstrated the potential of BDP as an effective therapeutic agent for various diseases.
作用机制
BDP's mechanism of action is not fully understood. However, studies have shown that BDP exerts its therapeutic effects by modulating various signaling pathways. BDP has been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. BDP has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
BDP has been found to exhibit various biochemical and physiological effects. Studies have shown that BDP can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BDP has also been shown to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, BDP has been found to improve glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
BDP has several advantages for lab experiments. BDP is relatively easy to synthesize and is stable under normal laboratory conditions. BDP is also soluble in various solvents, making it easy to use in different experimental setups. However, BDP has some limitations for lab experiments. BDP has low water solubility, which may limit its use in aqueous systems. Additionally, BDP's mechanism of action is not fully understood, which may limit its use in certain experimental setups.
未来方向
There are several potential future directions for BDP research. One potential direction is to further investigate BDP's mechanism of action. Understanding BDP's mechanism of action may help identify new therapeutic targets and improve the efficacy of BDP-based therapies. Another potential direction is to investigate BDP's potential in the treatment of neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and efficacy of BDP-based therapies in humans.
Conclusion:
In conclusion, BDP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties and may have potential in the treatment of various diseases. BDP's mechanism of action is not fully understood, and there is a need for more research to investigate its potential therapeutic applications.
科学研究应用
BDP has been extensively studied for its potential therapeutic applications. Studies have shown that BDP exhibits anti-inflammatory, anti-tumor, and anti-diabetic properties. BDP has also been found to be effective in treating skin diseases such as psoriasis and atopic dermatitis. Additionally, BDP has been shown to exhibit neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
属性
IUPAC Name |
butyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-4-5-9-25-21(24)17-7-6-8-18(13-17)22-20(23)14-26-19-11-15(2)10-16(3)12-19/h6-8,10-13H,4-5,9,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAZFISKAYXBKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-benzyl-1-piperidinyl)carbonyl]glycine](/img/structure/B4750076.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-bromo-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4750084.png)

![ethyl 2-[(2-cyano-3-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}acryloyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4750105.png)
![N'-{5-bromo-2-[(4-bromobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4750112.png)

![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4750128.png)

![10-[(4-chlorophenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4750140.png)

![2-bromo-N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4750148.png)


![butyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B4750183.png)